molecular formula C21H17N3O2S B11589809 (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11589809
M. Wt: 375.4 g/mol
InChI Key: LPTZPQMRACBHDF-AQTBWJFISA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused thiazole-triazole core. The Z-configuration at the C5 position is stabilized by the conjugated benzylidene moiety. Key structural features include:

  • A 4-(allyloxy)benzylidene substituent at C5, contributing to π-π stacking interactions and electronic modulation.
  • A 2-methylphenyl group at C2, enhancing steric bulk and influencing solubility .
  • The thiazolo-triazolone scaffold, which is associated with diverse biological activities, including antimicrobial and antitumor properties .

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O2S/c1-3-12-26-16-10-8-15(9-11-16)13-18-20(25)24-21(27-18)22-19(23-24)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3/b18-13-

InChI Key

LPTZPQMRACBHDF-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by reacting the thiazole intermediate with hydrazine and an appropriate aldehyde.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced by reacting the triazole intermediate with 4-(allyloxy)benzaldehyde under basic conditions.

    Final Cyclization: The final cyclization step involves the reaction of the intermediate with 2-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Cyclization: Catalysts such as acids or bases, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C21H21N3O2SC_{21}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 375.4 g/mol. Its structure includes:

  • Thiazole and Triazole Rings : These heterocyclic systems are known for diverse biological activities.
  • Allyloxy Substituent : Enhances reactivity and biological interactions.
  • 2-Methylphenyl Group : Influences the compound's lipophilicity and bioavailability.

Research indicates that compounds similar to (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit various biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

Scientific Research Applications

The applications of this compound span several scientific disciplines:

Medicinal Chemistry

  • Drug Discovery : The compound serves as a lead structure for developing new therapeutic agents targeting various diseases.
  • Structure-Activity Relationship Studies : Investigating how structural modifications influence biological activity.

Computational Chemistry

  • Molecular Docking Studies : Used to predict binding affinities with biological macromolecules such as proteins and enzymes.
  • Computational Modeling : Helps elucidate mechanisms of action and optimize lead compounds for further development.

Material Science

  • Advanced Materials Development : The unique chemical properties make it suitable for creating polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituents at C2 and C3. Below is a comparative analysis:

Compound Name C2 Substituent C5 Substituent Key Differences Reference
(5Z)-5-[4-(Allyloxy)benzylidene]-2-(2-methylphenyl)thiazolo-triazolone 2-methylphenyl 4-(allyloxy)benzylidene Reference compound; allyloxy group may enhance metabolic stability.
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)thiazolo-triazolone 4-methylphenyl 2-propoxybenzylidene Propoxy vs. allyloxy: Reduced unsaturation may lower reactivity.
(5E)-5-[2-(Allyloxy)benzylidene]-2-phenylthiazolo-triazolone Phenyl 2-(allyloxy)benzylidene E-configuration and positional isomerism alter steric and electronic effects.
(5Z)-5-(4-Fluorobenzylidene)-2-(4-nitrophenylamino)thiazol-4(5H)-one 4-nitrophenylamino 4-fluorobenzylidene Nitro and fluoro groups increase electron-withdrawing effects.
(5Z)-5-(Indolin-1-ylmethylene)thiazolo-triazolone - Indolin-1-ylmethylene Heterocyclic substituent enhances planarity and binding affinity.

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability:

Compound Melting Point (°C) Solubility (DMSO) Notes Reference
(5Z)-5-[4-(Allyloxy)benzylidene]-2-(2-methylphenyl)thiazolo-triazolone Not reported High Allyloxy group may improve lipophilicity.
(5Z)-5-(4-Chlorophenylamino)methylene)thiazolo-triazolone (5f) >280 Moderate High melting point due to strong intermolecular halogen bonding.
(5Z)-5-(Furan-2-ylmethylamino)methylene)thiazolo-triazolone (5g) 176–178 High Heterocyclic substituent reduces crystallinity.

Biological Activity

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that features a thiazole and triazole ring system. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural diversity provided by its functional groups suggests multiple mechanisms of action that could be explored for therapeutic applications.

Structural Characteristics

The compound is characterized by the following structural features:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their biological activity.
  • Benzylidene Moiety with Allyloxy Substituent : This configuration may enhance the compound's reactivity and biological interactions.
  • 2-Methylphenyl Group : This substituent can influence pharmacokinetic properties and biological efficacy.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H19N3O4S
Molecular Weight421.5 g/mol

Antimicrobial Properties

Compounds containing thiazole and triazole rings have been reported to exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies indicate that modifications in the substituents can lead to enhanced antibacterial or antifungal activities.

Anticancer Activity

Research has demonstrated that similar compounds can inhibit cancer cell proliferation. For example, compounds with triazole moieties have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazoles has been explored in several studies. The presence of specific functional groups can modulate inflammatory pathways, making these compounds suitable candidates for further investigation in inflammatory diseases.

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of compounds related to (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one :

  • Anticancer Evaluation :
    • A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM .
  • Antimicrobial Studies :
    • Another investigation assessed the antimicrobial activity of structurally similar compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
  • Anti-inflammatory Activity :
    • A recent study reported on the anti-inflammatory effects of thiazolo-triazole derivatives in a murine model of inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines and showed promise as an anti-inflammatory agent .

Interaction Studies

To understand the biological mechanisms underlying the activity of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , molecular docking studies have been employed. These studies predict binding affinities to various biological targets:

  • Enzymatic Targets : The compound shows potential binding to enzymes involved in cancer progression and inflammation.
  • Protein Interactions : Computational modeling indicates favorable interactions with proteins associated with disease pathways.

Table: Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesNotable Activity
4-(Allyloxy)benzaldehydeBenzaldehyde with allyloxy groupAntimicrobial
2-MethylthiazoleThiazole ring with methyl groupAntifungal
1,2,4-Triazole derivativesTriazole ring systemsAntiviral
Benzothiazole derivativesBenzothiazole coreAnticancer

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Condensation reactions : Substituted benzaldehydes (e.g., 4-(allyloxy)benzaldehyde) react with thiazolo-triazole precursors under reflux with a base catalyst (e.g., piperidine) in solvents like 1,4-dioxane .

Cyclization : Intramolecular cyclization is achieved using Lewis acids (e.g., ZrCl₄) or thermal activation, with TLC monitoring for reaction completion .

  • Key variables : Solvent polarity (acetonitrile vs. dioxane), temperature (reflux vs. room temperature), and catalyst choice significantly affect regioselectivity and yield (typical yields: 45–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Primary methods :

  • ¹H/¹³C NMR : Assigns Z-configuration of the benzylidene group and verifies substituent positions (e.g., allyloxy vs. methoxy) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., non-coplanar thiazole-triazole rings) .

Q. What preliminary biological screening protocols are recommended for this compound?

  • In vitro cytotoxicity : Use the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound. Normalize results to WI-38 fibroblasts to assess selectivity .
  • Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential; discrepancies between cell lines may indicate target-specific mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case example : Conflicting cytotoxicity results may arise from:

  • Solubility issues : Use DMSO concentrations ≤0.5% to avoid solvent interference .
  • Substituent effects : Compare analogs with varying electron-donating/withdrawing groups (e.g., methoxy vs. allyloxy) to identify SAR trends .
    • Validation : Replicate assays with standardized protocols (e.g., NCI guidelines) and use dose-response curves for IC₅₀ determination .

Q. What strategies enhance regioselectivity in derivatization reactions of the thiazolo-triazole core?

  • Regioselective modifications :

  • Amine/hydrazine reactions : Target the triazole N-atoms under acidic conditions (e.g., HCl in ethanol) to generate hydrazone derivatives .
  • Electrophilic substitution : Use Friedel-Crafts catalysts (e.g., AlCl₃) to functionalize the benzylidene aryl ring .
    • Monitoring : Track regiochemistry via 2D NMR (NOESY) or X-ray analysis .

Q. How do computational methods aid in predicting the compound’s mechanism of action?

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or COX-2) based on thiazolidinone analogs .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns suggests strong binding) .

Key Recommendations

  • SAR exploration : Systematically vary substituents (e.g., allyloxy → ethoxy) to optimize bioactivity .
  • Mechanistic studies : Combine in vitro assays with transcriptomic profiling (RNA-seq) to identify downstream targets .
  • Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data sharing .

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